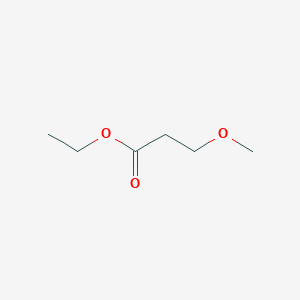
6-Chloro-1-hexyne
Vue d'ensemble
Description
6-Chloro-1-hexyne is a halogenated hydrocarbon with the molecular formula C6H9Cl. It is characterized by the presence of a chlorine atom attached to a six-carbon chain that includes a triple bond between the first and second carbon atoms. This compound is known for its high reactivity, particularly due to the presence of the triple bond, making it a valuable intermediate in organic synthesis .
Applications De Recherche Scientifique
6-Chloro-1-hexyne has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
Target of Action
6-Chloro-1-hexyne is a halogenated hydrocarbon It’s known to show high reactivity in the milling process during the synthesis of chloroalkyl-functionalized silicon nanoparticles due to the presence of a triple bond .
Mode of Action
It is used as an organic chemical synthesis intermediate . It’s known to participate in reactions due to its high reactivity, particularly because of the presence of a triple bond .
Biochemical Pathways
It has been used in the preparation of novel bis(indolyl)maleimide pyridinophanes and disubstituted polyacetylenes bearing naphthalene pendants with varying spacer lengths .
Result of Action
As a chemical synthesis intermediate, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . These precautions suggest that the compound’s stability and reactivity can be significantly affected by its storage and handling conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chloro-1-hexyne can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with chlorine gas under controlled conditions. Another method includes the lithiation of 6-chloro-1-hexene followed by the reaction with diethyl chlorophosphate .
Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of 1-hexyne. This process involves the use of chlorine gas and a suitable catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1-hexyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens like bromine or iodine in the presence of a catalyst.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Substitution Reactions: 6-Hydroxy-1-hexyne or 6-amino-1-hexyne.
Addition Reactions: 6,6-Dibromo-1-hexyne or 6,6-Diiodo-1-hexyne.
Oxidation Reactions: 6-Hydroxyhexanoic acid or 6-Chlorohexanoic acid.
Comparaison Avec Des Composés Similaires
- 6-Iodo-1-hexyne
- 5-Chloro-1-pentyne
- 4-Bromo-1-butyne
- 6-Bromo-1-hexene
Comparison: 6-Chloro-1-hexyne is unique due to the presence of both a chlorine atom and a triple bond, which confer high reactivity and versatility in organic synthesis. Compared to similar compounds like 6-Iodo-1-hexyne or 5-Chloro-1-pentyne, this compound offers distinct reactivity patterns and is often preferred in specific synthetic routes .
Propriétés
IUPAC Name |
6-chlorohex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKOCGMVJUXIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297453 | |
| Record name | 6-Chloro-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10297-06-0 | |
| Record name | 6-Chloro-1-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10297-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10297-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















